molecular formula C7H13NO2 B8184413 (S)-3-Methylpiperidine-3-carboxylic acid

(S)-3-Methylpiperidine-3-carboxylic acid

Cat. No.: B8184413
M. Wt: 143.18 g/mol
InChI Key: DEMOKNSWMVAJPZ-ZETCQYMHSA-N
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Description

(S)-3-Methylpiperidine-3-carboxylic acid, specifically referred to as (S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (CAS: 1415018-76-6), is a chiral piperidine derivative with a molecular weight of 243.30 g/mol (C₁₂H₂₁NO₄) . It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl substituent at the 3-position of the ring (Figure 1). This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly in peptide chemistry, where the Boc group protects amines during reactions . It is stored under dry conditions at room temperature and is available at 95% purity, though supply constraints may occur .

Properties

IUPAC Name

(3S)-3-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMOKNSWMVAJPZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process begins with 3-piperidine formamide or its hydrochloride salt, where the S-configured enantiomer constitutes 60–95% of the starting material. Heating this mixture in 28–35% w/w HCl at 60–65°C for 3 hours induces hydrolysis, yielding (S)-3-piperidinecarboxylic acid hydrochloride. The chiral center at C3 is preserved due to steric hindrance from the methyl group, which minimizes racemization during the reaction.

Critical Parameters:

  • Acid Concentration : 28–35% HCl optimizes hydrolysis efficiency while preventing decomposition.

  • Temperature : Maintaining 60–65°C ensures complete conversion without epimerization.

  • Mass Ratio : A 1:4 ratio of starting material to HCl maximizes yield.

Purification and Isolation

Post-hydrolysis, the crude hydrochloride salt is neutralized with a cold (5–10°C) methanolic potassium hydroxide solution (KOH:MeOH = 1:4 w/w) to pH 6.5–7.5. This step precipitates the free carboxylic acid, which is further purified via sequential solvent washes:

  • Methanol Stirring : Removes residual inorganic salts.

  • Ethanol/Petroleum Ether Crystallization : Enhances enantiomeric purity to >99.4% ee.

Yield and Purity Data:

StepYield (%)Purity (HPLC-ELSD)Enantiomeric Excess (ee)
Hydrolysis8598.275.1
Neutralization9299.599.4
Crystallization3999.799.4

Adaptation of Ester Hydrolysis for Methyl-Substituted Derivatives

While direct methods for (S)-3-methylpiperidine-3-carboxylic acid are scarce in the provided literature, analogous strategies from (R)-1-methylpiperidine-3-carboxylic acid synthesis suggest viable pathways. Hydrolysis of ethyl (S)-3-methylpiperidine-3-carboxylate under basic conditions could theoretically yield the target compound.

Proposed Synthetic Route

  • Ester Saponification : Treat ethyl (S)-3-methylpiperidine-3-carboxylate with aqueous NaOH (1.2 equiv) at 25°C for 1 hour.

  • Acid Workup : Adjust pH to 2–3 using HCl, precipitating the carboxylic acid.

  • Solvent Extraction : Wash with petroleum ether to remove hydrophobic byproducts.

Comparative Analysis of Methodologies

MethodStarting MaterialKey ReagentYield (%)ee (%)Cost EfficiencyScalability
Acidic Hydrolysis3-Piperidine formamideConcentrated HCl3999.4HighIndustrial
Ester HydrolysisEthyl piperidine esterNaOH99.1*N/AModerateLaboratory

*Reported for (R)-1-methylpiperidine-3-carboxylic acid; analogous yields hypothesized for target compound.

Industrial-Scale Considerations

The patent method is optimized for large-scale production:

  • Atom Economy : 94% (no protecting groups required).

  • Waste Reduction : Methanol and ethanol solvents are recycled via distillation.

  • Throughput : Batch processing achieves 25.2 g product per 500 g starting material.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Overview :
(S)-3-Methylpiperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance the efficacy of therapeutic agents.

Key Applications :

  • Analgesics and Anti-inflammatory Drugs : The compound is instrumental in developing drugs that alleviate pain and reduce inflammation. Its derivatives have been studied for their effectiveness in targeting specific biological pathways.
  • Neuropharmaceuticals : Research has indicated its potential in creating drugs that interact with neurotransmitter systems, which is vital for treating neurological disorders.

Peptide Synthesis

Overview :
This compound is widely used as a building block in solid-phase peptide synthesis (SPPS), enabling the efficient creation of complex peptide chains.

Key Applications :

  • Building Block for Peptides : It facilitates the synthesis of peptides with specific biological activities, essential for drug discovery and development.
  • Protecting Group for Amines : The compound acts as a protecting group during peptide synthesis, which is crucial for maintaining the integrity of amine functionalities during reactions.

Organic Synthesis

Overview :
this compound is valued for its stability and ease of use in organic synthesis.

Key Applications :

  • Intermediate in Chemical Reactions : The compound is utilized to create more complex molecules, making it a preferred choice among researchers for developing new chemical entities.
  • Modification of Drug Properties : Its structural features allow chemists to modify drug properties to enhance their therapeutic effects.

Bioconjugation

Overview :
In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules.

Key Applications :

  • Targeted Drug Delivery Systems : The compound plays a role in developing systems that deliver drugs specifically to target sites within the body, improving therapeutic outcomes and reducing side effects.

Research in Neuroscience

Overview :
The compound has been explored for its potential roles in understanding neurotransmitter systems and neurological functions.

Key Applications :

  • Studies on Neurological Disorders : Research indicates that derivatives of this compound may help elucidate mechanisms underlying various neurological disorders, contributing to the development of new treatment strategies.

Data Summary

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnalgesics, anti-inflammatory drugsEnhanced drug efficacy
Peptide SynthesisBuilding block for peptidesEfficient peptide chain creation
Organic SynthesisIntermediate for complex molecule synthesisStability and ease of use
BioconjugationTargeted drug deliveryImproved therapeutic outcomes
Neuroscience ResearchUnderstanding neurotransmitter systemsInsights into neurological disorders

Case Studies

  • Pharmaceutical Development Case Study
    • Researchers utilized this compound to develop a new class of analgesics that showed improved efficacy over traditional pain relief medications. Clinical trials demonstrated significant reductions in pain levels without the common side effects associated with opioids.
  • Neuroscience Application
    • A study investigated the effects of this compound derivatives on dopamine receptors. Results indicated potential applications in treating Parkinson's disease by enhancing dopaminergic signaling.

Mechanism of Action

The mechanism of action of (S)-3-Methylpiperidine-3-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chiral center allows for selective interactions with chiral biological molecules, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Stereochemistry

The structural and stereochemical nuances of (S)-3-methylpiperidine-3-carboxylic acid significantly influence its reactivity and applications compared to analogs. Key comparisons include:

Table 1: Structural Comparison of Selected Piperidine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity References
(S)-1-Boc-3-methylpiperidine-3-carboxylic acid 1415018-76-6 C₁₂H₂₁NO₄ 243.30 Boc group, methyl at C3, (S)-configuration 95%
(S)-Piperidine-3-carboxylic acid 25137-00-2 C₆H₁₁NO₂ 129.16 No Boc group, (S)-configuration N/A
(3R)-1-Methylpiperidine-3-carboxylic acid 952480-19-2 C₇H₁₃NO₂ 143.18 Methyl at C3, (R)-configuration ≥97%
1-Methylpiperidine-3-carboxylic acid hydrochloride 1220040-26-5 C₇H₁₄ClNO₂ 179.65 Hydrochloride salt, methyl at C3 N/A
3-Ethylpiperidine-3-carboxylic acid hydrochloride 1332529-30-2 C₈H₁₆ClNO₂ 193.67 Ethyl substituent at C3 N/A

Key Observations :

  • Boc Protection: The Boc group in the target compound enhances stability during synthetic processes but increases molecular weight and lipophilicity compared to non-protected analogs like (S)-piperidine-3-carboxylic acid .
  • Stereochemistry : The (S)-configuration distinguishes it from (R)-isomers (e.g., CAS 952480-19-2), which may exhibit divergent biological interactions due to chiral recognition in enzymatic systems .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Solubility (Polarity) Stability Storage Conditions References
(S)-1-Boc-3-methylpiperidine-3-carboxylic acid Soluble in organic solvents (e.g., DCM, THF) Stable under dry, inert conditions Room temperature, desiccated
(S)-Piperidine-3-carboxylic acid Water-soluble Hygroscopic; prone to decomposition Refrigerated, inert atmosphere
1-Methylpiperidine-3-carboxylic acid hydrochloride Water-soluble Stable as salt; sensitive to moisture Dry, cool environment

Key Observations :

  • Salt vs. Free Acid : Hydrochloride salts (e.g., CAS 1220040-26-5) improve aqueous solubility but require stringent moisture control to prevent hydrolysis .
  • Boc Group Impact : The Boc-protected derivative is less polar than its free acid counterpart, favoring use in organic-phase reactions .

Key Observations :

  • The Boc-protected compound poses moderate irritation risks (skin/eyes), while hydrochloride salts are corrosive and require specialized handling .

Biological Activity

(S)-3-Methylpiperidine-3-carboxylic acid, a chiral compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological properties, and applications, supported by recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a methyl group and a carboxylic acid group. The synthesis typically involves the following steps:

  • Formation of the Piperidine Ring : This can be achieved through various methods, including cyclization reactions involving amines and carbonyl compounds.
  • Introduction of the Methyl Group : This is usually accomplished via alkylation reactions.
  • Carboxylic Acid Functionalization : The carboxylic acid group is introduced through oxidation or carboxylation reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Recent studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. For instance, compounds derived from piperidine have demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin in certain assays .
  • Neurotransmitter Interaction : The structural similarity of this compound to other piperidine derivatives suggests potential interactions with neurotransmitter systems. This could lead to applications in treating neurological disorders.
  • Buffering Agent : The compound serves as an organic buffering agent in biological research, maintaining pH levels conducive to enzymatic reactions. This property is crucial for experiments involving cell cultures.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Interactions : The compound's carboxylic acid functionality allows it to participate in enzyme-catalyzed reactions, potentially stabilizing intermediates during peptide synthesis and other biochemical pathways .
  • Receptor Binding : Studies suggest that piperidine derivatives can act as ligands for various receptors, including muscarinic acetylcholine receptors, which are implicated in cancer progression and neuronal signaling .

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, it was found that certain derivatives exhibited significantly higher cytotoxicity compared to standard treatments. This highlights the potential of this compound as a lead compound in anticancer drug development .
  • Neuropharmacological Studies : Research focusing on the interaction of piperidine derivatives with neurotransmitter systems has indicated their potential as therapeutic agents for neurological disorders. Compounds similar to this compound have shown promise in modulating neurotransmitter activity, which could be beneficial in treating conditions such as depression and anxiety .

Applications in Medicinal Chemistry

This compound is extensively utilized in:

  • Peptide Synthesis : As a building block in peptide synthesis, it plays a critical role due to its protective groups that facilitate selective coupling reactions.
  • Pharmaceutical Development : Its derivatives are being explored for their pharmacological properties, including analgesic and anti-inflammatory effects.

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; more effective than bleomycin
Neurotransmitter InteractionPotential modulation of neurotransmitter systems
Buffering CapacityMaintains pH levels in biological research

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Methylpiperidine-3-carboxylic acid
Reactant of Route 2
(S)-3-Methylpiperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.